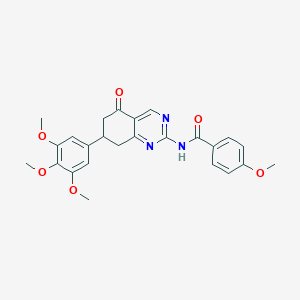
1-Benzyl-2-(1-piperidin-1-ylethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(1-piperidin-1-ylethyl)benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly found in many pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-(1-piperidin-1-ylethyl)benzimidazole typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives, followed by cyclization and functionalization steps. One common method includes:
Condensation: Reacting o-phenylenediamine with benzaldehyde in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Functionalization: Introducing the piperidin-1-ylethyl group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and solvents is carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-(1-piperidin-1-ylethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-Benzyl-2-(1-piperidin-1-ylethyl)benzimidazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(1-piperidin-1-ylethyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Similar structure but lacks the piperidin-1-ylethyl group.
1-Benzyl-2-methylbenzimidazole: Similar structure but with a methyl group instead of the piperidin-1-ylethyl group.
Pyrimido[1,2-a]benzimidazoles: A different class of benzimidazole derivatives with a fused pyrimidine ring.
Uniqueness
1-Benzyl-2-(1-piperidin-1-ylethyl)benzimidazole is unique due to the presence of both the benzyl and piperidin-1-ylethyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic profile.
Properties
Molecular Formula |
C21H25N3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-benzyl-2-(1-piperidin-1-ylethyl)benzimidazole |
InChI |
InChI=1S/C21H25N3/c1-17(23-14-8-3-9-15-23)21-22-19-12-6-7-13-20(19)24(21)16-18-10-4-2-5-11-18/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3 |
InChI Key |
ZPVXOYCFXQVDEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,5-Dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12127097.png)
![2-(ethylsulfanyl)-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12127101.png)
![N-(3-chloro-4-methylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127104.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-methanol](/img/structure/B12127106.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B12127125.png)
![N-(4-butylphenyl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12127126.png)
![Benzeneethanamine, 3-methoxy-beta-[(4-methylphenyl)sulfonyl]-](/img/structure/B12127130.png)
![12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B12127135.png)
![3-(3-Bromophenyl)-5-[(3-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127141.png)

![(2E)-2-(4,4,6,9-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12127145.png)
amine](/img/structure/B12127154.png)
